molecular formula C8H5ClFN3 B3236892 4-Chloro-5-fluoroquinazolin-2-amine CAS No. 1378497-26-7

4-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B3236892
CAS No.: 1378497-26-7
M. Wt: 197.6 g/mol
InChI Key: WYFRVNKQAOSLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Medicinal and Organic Chemistry

Quinazoline (B50416) and its derivatives are of significant interest in contemporary medicinal chemistry due to their wide spectrum of biological activities. nih.govnih.gov These compounds, characterized by a bicyclic structure of fused benzene (B151609) and pyrimidine (B1678525) rings, are integral to the development of new therapeutic agents. wikipedia.orgresearchgate.net The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of compounds with activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govmdpi.commdpi.com

The strategic placement of different functional groups on the quinazoline ring system is a fundamental approach in the development of novel therapeutic agents. mdpi.com The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the physicochemical properties and biological activity of the resulting molecules. nih.gov This has led to extensive research into halogenated quinazoline derivatives.

Historical Perspectives on Quinazoline Core Research Significance

The journey of quinazoline research began in 1895 with the first reported synthesis of the parent compound. wikipedia.org The name "quinazoline" was proposed in 1887. mdpi.comresearchgate.net Early research laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. However, it was the discovery of the biological activities of quinazoline alkaloids, with over 200 identified, that propelled the field forward. wikipedia.orgresearchgate.net

A pivotal moment in the history of quinazoline-based drug development was the approval of gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003. wikipedia.org This drug, an inhibitor of the epidermal growth factor receptor (EGFR) protein kinase, demonstrated the therapeutic potential of the quinazoline scaffold in oncology. wikipedia.org This success spurred further investigation into other substituted quinazolines as targeted cancer therapies.

Current Research Frontiers Involving Substituted Quinazolines

Current research on substituted quinazolines is highly active and multifaceted, exploring a wide range of therapeutic applications. nih.govmdpi.com A significant focus remains on the development of novel anticancer agents, particularly kinase inhibitors. nih.govmdpi.com Researchers are designing and synthesizing new derivatives with improved potency, selectivity, and the ability to overcome drug resistance. nih.gov

Beyond cancer, the exploration of quinazolines extends to other therapeutic areas. Studies are investigating their potential as:

Anti-inflammatory agents: Some quinazoline derivatives have shown promising anti-inflammatory activity. mdpi.commdpi.com

Antimicrobial agents: The quinazoline scaffold is being utilized to develop new antibacterial and antifungal compounds. nih.govmdpi.com

Antiviral agents: Research is ongoing to evaluate the efficacy of quinazoline derivatives against various viruses. nih.govmdpi.com

Central nervous system agents: The anticonvulsant and antipsychotic properties of certain quinazolines are also under investigation. mdpi.comijmpr.in

The synthesis of these novel derivatives often involves advanced techniques, including metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, to improve efficiency and yield. nih.govnih.gov

Rationale for Investigating 4-Chloro-5-fluoroquinazolin-2-amine in Academic Research

The specific compound, this compound, represents a logical progression in the field of quinazoline chemistry. The rationale for its investigation is rooted in the established importance of halogen substitutions in modulating biological activity. nih.gov The presence of both a chloro and a fluoro group on the quinazoline core is a deliberate design choice aimed at fine-tuning the electronic and steric properties of the molecule.

The 4-chloro substituent is a key reactive handle, allowing for further chemical modifications through nucleophilic substitution reactions. nih.govnih.gov This enables the synthesis of a library of related compounds with diverse functionalities at this position. The 2-amino group is another critical feature, as aminoquinazolines have shown significant biological potential.

The 5-fluoro substituent is strategically placed on the benzene ring portion of the quinazoline scaffold. Fluorine's unique properties, such as its small size and high electronegativity, can influence factors like metabolic stability and binding affinity to biological targets.

Scope and Objectives of Research on this compound

Research focused on this compound would likely encompass several key objectives:

Synthesis and Characterization: The primary objective would be to develop efficient and scalable synthetic routes to produce the compound with high purity. This would involve detailed characterization using modern analytical techniques such as NMR and mass spectrometry.

Chemical Reactivity Studies: A thorough investigation of the compound's chemical reactivity, particularly the reactivity of the 4-chloro group towards various nucleophiles, would be crucial. This would allow for the creation of a diverse range of derivatives for further study.

Exploration of Biological Activity: A key goal would be to screen this compound and its derivatives for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can establish clear SARs. This knowledge is invaluable for the rational design of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-fluoroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-7-6-4(10)2-1-3-5(6)12-8(11)13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFRVNKQAOSLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro 5 Fluoroquinazolin 2 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comjocpr.com For 4-Chloro-5-fluoroquinazolin-2-amine, a primary disconnection strategy involves severing the bonds of the pyrimidine (B1678525) ring, a core component of the quinazoline (B50416) structure.

Key strategic disconnections for this molecule would target the C-N bonds within the quinazoline ring system. bham.ac.uk A logical approach would be to disconnect the C4-N3 and N1-C2 bonds, leading back to a substituted anthranilonitrile or a related 2-aminobenzonitrile (B23959) derivative. This is a common and effective strategy in quinazoline synthesis. nih.gov The chloro and fluoro substituents on the benzene (B151609) ring are considered as pre-existing functionalities on the starting materials.

Another viable disconnection is at the C2-N3 and C4-N(amine) bonds. This approach simplifies the target to a 2,4-dihalo-5-fluoroquinazoline intermediate, which can then be selectively aminated. The challenge in this approach lies in achieving regioselective amination at the C2 and C4 positions.

The choice of disconnection strategy is often guided by the availability of starting materials, the desire to minimize steps, and the need to control regioselectivity during the synthesis. bham.ac.uk

Exploration of Novel Synthetic Pathways to this compound and Related Isomers

The synthesis of quinazolines and their derivatives has been an area of intense research, leading to the development of numerous synthetic methodologies. mdpi.comnih.gov These methods often involve the construction of the quinazoline core followed by the introduction of desired substituents.

Cyclization Reactions for Quinazoline Scaffold Formation

The formation of the quinazoline scaffold is the cornerstone of synthesizing this compound. A prevalent method involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. rsc.orgmdpi.com

One common approach is the reaction of a 2-amino-x-fluorobenzonitrile with a cyanating agent to form the 2-aminoquinazoline (B112073) moiety. The subsequent introduction of the chloro group at the C4 position can be achieved through various halogenation methods. For instance, the Niementowski synthesis, which involves the condensation of anthranilic acids with amides, provides a route to quinazolin-4(3H)-ones, which can then be converted to the desired 4-chloroquinazolines. tandfonline.comnih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for quinazoline synthesis. mdpi.com Catalysts based on copper, palladium, and ruthenium have been employed to facilitate C-H activation and annulation reactions, leading to the efficient construction of the quinazoline ring system from simpler precursors. mdpi.comorganic-chemistry.orgnih.gov These methods often offer high atom economy and functional group tolerance.

Starting MaterialReagents and ConditionsKey TransformationReference
2-AminobenzonitrilesCO2, H2O, no catalystFormation of quinazoline-2,4(1H,3H)-diones rsc.org
2-Aminobenzamides and AldehydesEnzymatic (α-Chymotrypsin) and PhotocatalysisAerobic oxidative cyclization to quinazolin-4(3H)-ones researchgate.net
ortho-Fluorobenzamides and AmidesCs2CO3, DMSOBase-promoted SNAr reaction followed by cyclization acs.org
2-Aminophenyl Ketones and AminesRuthenium catalystDehydrogenative coupling nih.govacs.org

Halogenation and Amination Strategies for Specific Substitution Patterns

Achieving the specific 4-chloro-5-fluoro-2-amino substitution pattern requires carefully orchestrated halogenation and amination steps. The introduction of the fluorine atom at the 5-position is typically incorporated in the starting aniline (B41778) derivative.

Halogenation: Once the quinazolinone or a related precursor is formed, the hydroxyl group at the C4 position can be converted to a chloro group using standard halogenating agents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2). nih.gov The reactivity of different halogenated positions on the quinazoline ring can be exploited for selective functionalization. nih.gov

Amination: The introduction of the amino group at the C2 position can be accomplished through several strategies. One method involves the reaction of a 2,4-dichloroquinazoline (B46505) intermediate with an amine. digitellinc.com Selective amination at the C2 position can be achieved by controlling the reaction conditions and the nature of the amine. Alternatively, the amino group can be introduced early in the synthesis, for example, by starting with a guanidine (B92328) derivative that cyclizes to form the 2-aminoquinazoline core.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for introducing the amino group onto a pre-halogenated quinazoline scaffold. nih.gov

Green Chemistry Approaches and Catalytic Methods in Quinazoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. tandfonline.comdoaj.org In the context of quinazoline synthesis, this has led to the exploration of green chemistry approaches and novel catalytic systems.

The use of water as a solvent, microwave-assisted synthesis, and the development of metal-free catalytic systems are key areas of focus. rsc.orgrsc.orgfrontiersin.org For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst has been reported as a green and simple route. rsc.org

Catalytic methods employing earth-abundant and non-toxic metals are also gaining prominence. mdpi.comresearchgate.net These approaches aim to reduce waste, improve energy efficiency, and utilize renewable resources, aligning with the principles of green chemistry. tandfonline.com

Green ApproachDescriptionExampleReference
Water as SolventUtilizing water as a reaction medium to reduce the use of volatile organic solvents.Synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. rsc.org
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate reactions and improve yields.Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. nih.gov
Metal-Free CatalysisDeveloping synthetic routes that avoid the use of heavy metal catalysts.Four-component quinazoline synthesis from anilines, aldehydes, and ammonium (B1175870) iodide. rsc.org
Enzymatic CatalysisUsing enzymes to catalyze reactions under mild conditions.Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones using laccase. researchgate.net

Derivatization Strategies and Functional Group Interconversions at the Quinazoline Core

The derivatization of the this compound core is crucial for exploring its structure-activity relationships in various applications. This involves modifying the existing functional groups or introducing new ones. ub.edufiveable.mesolubilityofthings.com

Amine Group Modifications and Substitutions

The primary amino group at the C2 position of this compound is a key site for derivatization. It can undergo a variety of reactions to introduce different substituents, thereby modulating the compound's properties.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through reactions with alkyl halides or aryl halides, respectively. researchgate.net These reactions are often carried out in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This modification can influence the electronic properties and steric bulk at the C2 position.

Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups can participate in hydrogen bonding and alter the compound's solubility and binding characteristics.

The strategic modification of the C2-amino group allows for the synthesis of a diverse library of compounds based on the 4-Chloro-5-fluoroquinazoline scaffold, enabling the exploration of their potential in various scientific fields. nih.gov

Halogen Exchange and Nucleophilic Aromatic Substitution Reactions

The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the C4 position towards nucleophiles. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems like quinazolines.

The quinazoline nucleus, particularly the pyrimidine ring portion, is inherently electron-poor, which facilitates the attack of nucleophiles. The reactivity of halo-substituted quinazolines is well-documented, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net This preferential reactivity is attributed to the greater electrophilicity of the C4 carbon. Therefore, in a molecule like this compound, the C4-chloro substituent serves as a versatile leaving group, readily displaced by a wide range of nucleophiles.

Common nucleophiles used in these transformations include amines, alcohols, and thiols. For instance, reaction with various primary or secondary amines can lead to the synthesis of a diverse library of 4-substituted-amino-5-fluoroquinazolin-2-amine derivatives. nih.gov The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like ethanol (B145695) or DMF. libretexts.orglibretexts.org The presence of the electron-withdrawing fluorine atom at the C5 position is expected to further activate the quinazoline ring towards nucleophilic attack, potentially increasing reaction rates compared to non-fluorinated analogs.

While the C4-chloro group is highly reactive, the C2-amino group can also influence the reaction's outcome. The amino group is an activating group, which can modulate the electronic properties of the quinazoline ring system.

Below is a table summarizing typical SNAr reactions on a 4-chloroquinazoline (B184009) core.

NucleophileReagent ExampleTypical SolventTypical ConditionsProduct Type
AmineAniline, PiperidineEthanol, DMF, AcetonitrileRT to 100 °C4-Amino-quinazoline
AlkoxideSodium MethoxideMethanolReflux4-Alkoxy-quinazoline
ThiolateSodium ThiophenoxideDMFRT to 60 °C4-Thioether-quinazoline

Heterocyclic Ring Annulation and Fusion at the Quinazoline Nucleus

The functional groups of this compound provide handles for constructing fused polycyclic systems, a common strategy for creating novel compounds with unique three-dimensional shapes and biological activities. Both the C2-amino group and the C4-chloro group can be utilized as starting points for ring-forming reactions.

The 2-amino group is a particularly useful anchor for annulation. It can act as a binucleophile in condensation reactions with appropriate bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of new pyrimidine or diazepine (B8756704) rings fused to the quinazoline core. Similarly, treatment with reagents like carbon disulfide followed by an alkylating agent and subsequent cyclization can yield fused thiazole (B1198619) systems.

Alternatively, the C4 position can be functionalized to initiate annulation. The C4-chloro group can be substituted by a nucleophile that carries a second functional group. This newly introduced group can then react with the N3 atom of the quinazoline ring or a substituent at the C5 position to form a new ring. For instance, substitution with an amino acid ester could be followed by intramolecular amide bond formation to create a fused diazepinone ring. Ring-transformation reactions, where a nucleophile opens the pyrimidine ring before a re-cyclization event, can also be employed to construct novel fused heterocycles. researchgate.net

The table below outlines some conceptual annulation strategies.

Reactive SiteReagent TypeExample ReagentFused Ring Formed (Example)
C2-Amino Group1,3-DielectrophileMalonyl dichlorideFused Pyrimidinedione
C2-Amino Groupα-HaloketonePhenacyl bromideFused Imidazole
C4-PositionSubstituted Nucleophile2-AminophenolFused Oxazine
C4-Position & N3Nucleophile with cyclizable groupEthyl 2-mercaptoacetateFused Thiazolidinone

Stereochemical Control and Regioselectivity in Analog Preparation

For this compound, the primary challenge in its synthesis and the preparation of its analogs lies in controlling regioselectivity rather than stereochemistry, as the core is planar. The key issue is the selective functionalization of the C2 and C4 positions, especially when starting from a precursor like 2,4-dichloro-5-fluoroquinazoline (B1452896).

The synthesis of this compound itself is a significant regiochemical challenge. A logical precursor, 2,4-dichloro-5-fluoroquinazoline, possesses two reactive chloro-substituents. As established, the C4 position is inherently more reactive towards nucleophiles than the C2 position. mdpi.comresearchgate.net Consequently, a direct reaction of 2,4-dichloro-5-fluoroquinazoline with ammonia (B1221849) or an amine would be expected to predominantly yield the regioisomeric product, 2-chloro-4-amino-5-fluoroquinazoline. mdpi.com

To obtain the desired 4-chloro-2-amino isomer, chemists must employ specific strategies to override this natural reactivity preference.

Kinetic vs. Thermodynamic Control: It might be possible to find conditions (e.g., low temperature, specific solvent) that favor the kinetic product (attack at C2) over the thermodynamically more stable product (attack at C4). However, this is often difficult to achieve with high selectivity.

Reaction with Isomeric Precursors: A synthesis starting from a precursor that already contains the 2-amino group, such as 2-amino-5-fluoro-4-hydroxyquinazoline, followed by chlorination of the 4-hydroxy group, could provide a more direct route.

Separation of Isomers: A common outcome, especially in early-stage discovery, is the formation of a mixture of regioisomers. For example, the synthesis of the analogous 2-amino-4-chloro-5-fluoropyrimidine (B157395) from 2,4-dichloro-5-fluoropyrimidine (B19854) results in a mixture that requires chromatographic separation. google.com This highlights the difficulty in achieving perfect regiocontrol.

The table below illustrates the expected regiochemical outcomes.

PrecursorReagentExpected Major ProductExpected Minor ProductRationale for Selectivity
2,4-Dichloro-5-fluoroquinazoline1 eq. NH32-Chloro-4-amino-5-fluoroquinazolineThis compoundC4 is more electrophilic than C2. mdpi.comresearchgate.net
2,4-Dichloro-5-fluoroquinazolineExcess NH3, high temp.2,4-Diamino-5-fluoroquinazoline-Substitution at both positions.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench to a larger, pilot-plant scale introduces several practical and economic challenges.

Starting Material Availability: The synthesis would likely begin from a substituted anthranilic acid, such as 2-amino-6-fluorobenzoic acid. The cost and reliable sourcing of this precursor in bulk quantities are primary economic considerations.

Process Safety: The synthetic route likely involves hazardous reagents. For example, the conversion of a quinazolinedione precursor to the dichloro intermediate typically uses chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are corrosive and toxic, requiring specialized handling and equipment on a large scale.

Control of Exothermic Reactions: Reactions such as chlorination and amination can be highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and ensure consistent product quality.

Purification and Isomer Separation: The most significant scale-up hurdle is likely the purification process. As discussed, the synthesis may produce a mixture of the desired 4-chloro-2-amino isomer and the 2-chloro-4-amino regioisomer. google.com Separation by column chromatography, while feasible in the lab, is often prohibitively expensive and inefficient for large-scale production. Developing a highly regioselective reaction protocol that minimizes or eliminates the formation of the unwanted isomer is paramount for a commercially viable process. An alternative could be to develop a crystallization-based separation, if the isomers have sufficiently different solubilities.

The following table summarizes key scale-up challenges and potential mitigation strategies.

ChallengePotential Solution(s)
Cost/Availability of Starting MaterialsIdentify stable, long-term suppliers; develop a more efficient route from cheaper commodities.
Hazardous Reagents (e.g., POCl₃)Implement closed-system handling; explore alternative, safer chlorinating agents.
Regioisomer SeparationOptimize reaction conditions for higher regioselectivity; develop selective crystallization methods.
Waste Stream ManagementIncorporate solvent recycling; neutralize acidic/basic waste streams before disposal.

Theoretical and Computational Investigations of 4 Chloro 5 Fluoroquinazolin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

For a molecule like 4-Chloro-5-fluoroquinazolin-2-amine, DFT would be the computational method of choice to investigate its electronic properties. A typical study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Following optimization, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, would be derived from the HOMO and LUMO energies to predict how the molecule might interact with other chemical species. These parameters are invaluable for understanding its potential role in chemical reactions.

Conformational Analysis and Energy Landscapes

The presence of a flexible amino group suggests that this compound could exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface provides a detailed map of the molecule's conformational space, highlighting the low-energy (and thus more populated) conformations.

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) map would be generated to visualize the charge distribution on the molecular surface. The ESP map uses a color scale to indicate regions of positive and negative electrostatic potential. Red areas typically represent electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinazoline (B50416) ring and the fluorine atom, and positive potential near the amino group's hydrogen atoms. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

Molecular Dynamics Simulations of this compound in Solvent Environments

To understand the dynamic behavior of this compound in a biologically relevant environment, molecular dynamics (MD) simulations would be performed. These simulations would model the molecule's movements and interactions with surrounding solvent molecules (typically water) over time. MD simulations provide insights into the conformational flexibility, solvation, and the stability of intramolecular hydrogen bonds. By analyzing the trajectory of the simulation, one could determine the dominant conformations in solution and how they might differ from the gas-phase calculations.

Ligand-Based and Structure-Based Computational Design Principles

In the context of drug discovery, computational methods are used to design and evaluate potential drug candidates.

Molecular Docking and Scoring Function Evaluation for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the absence of a known biological target for this compound, a hypothetical docking study would involve selecting a relevant protein target, such as a kinase or a receptor known to interact with quinazoline derivatives.

The docking process would involve placing the 3D structure of this compound into the binding site of the target protein and evaluating the potential binding modes. A scoring function would then be used to estimate the binding affinity for each pose. These scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The results would be presented in a table listing the predicted binding energies (e.g., in kcal/mol) and the key interacting amino acid residues.

It is crucial to reiterate that the specific data for the tables and detailed findings for each of these sections for this compound are not available in the public domain. The descriptions above are based on established computational chemistry principles and methodologies applied to similar molecules.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov

For a compound like this compound, a pharmacophore model would be constructed based on its interactions within a target's binding site, often a protein kinase like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov The quinazoline ring typically acts as a scaffold, positioning key substituents to form critical interactions. For instance, in many EGFR inhibitors, the quinazoline nitrogen atoms are crucial for hydrogen bonding with the hinge region of the kinase domain. mdpi.com

Virtual Screening Process:

Library Preparation: A large database of chemical compounds is prepared for screening. nih.govresearchgate.net In a study targeting EGFR, researchers might start with a library of thousands of quinazoline derivatives retrieved from databases like PubChem. nih.govresearchgate.net

Filtering: The library is often filtered based on drug-likeness criteria, such as Lipinski's rule of five, to remove compounds with poor pharmacokinetic properties. nih.govresearchgate.net Further filters for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity can refine the library to a few hundred promising candidates. nih.govresearchgate.net

Docking and Scoring: The remaining compounds are then computationally "docked" into the binding site of the target protein. Scoring functions are used to estimate the binding affinity of each compound, ranking them for further investigation.

In a representative virtual screening study of quinazoline derivatives targeting EGFR, researchers identified several lead compounds with high binding scores, indicating a strong potential for inhibitory activity. nih.govresearchgate.netdocumentsdelivered.com Molecular dynamics simulations were then used to confirm the stability of the interactions between the top-scoring compounds and the EGFR binding site. nih.govresearchgate.net

Table 1: Representative Data from a Virtual Screening of Quinazoline Derivatives against EGFR

Compound ID Docking Score (kcal/mol) Key Interacting Residues Predicted Activity
QU524 -8.64 Met793, Leu718, Gly796 High
QU571 -8.24 Met793, Cys797, Thr790 High
QU297 -8.10 Met793, Leu844, Ala743 High
Erlotinib (Control) -7.72 Met793, Gly796, Leu718 High

This table is illustrative, based on findings from studies on similar quinazoline derivatives targeting EGFR, such as those reported in Current Medicinal Chemistry, 2024. documentsdelivered.com The specific interactions and scores for this compound would require a dedicated study.

Free Energy Perturbation Calculations for Binding Affinities (Conceptual)

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that is used to calculate the difference in binding free energy between two ligands. mavenrs.comyoutube.com It offers a more accurate prediction of binding affinity compared to standard docking scores because it accounts for the dynamic nature of the protein and solvent effects. mavenrs.comyoutube.com

The Concept of FEP: FEP calculates the change in free energy (ΔΔG) when one molecule (Ligand A) is "alchemically" transformed into another (Ligand B) in a series of small, discrete steps. youtube.com This transformation is performed computationally in two different environments: in the solvent (water) and when bound to the protein. youtube.com The difference between these two free energy changes gives the relative binding free energy of the two ligands. youtube.com

This method is particularly valuable during lead optimization. mavenrs.com For instance, if this compound was identified as a hit compound, FEP could be used to predict how modifications—such as changing the chloro or fluoro substituents—would affect its binding affinity to a target kinase. youtube.com By simulating these small chemical changes, researchers can prioritize the synthesis of only the most promising new derivatives, saving significant time and resources. youtube.comdrugdesigndata.org

The Thermodynamic Cycle in FEP: The core of a relative binding FEP calculation is a thermodynamic cycle. nih.gov

ΔG₁: The binding free energy of Ligand A.

ΔG₂: The binding free energy of Ligand B.

ΔG₃: The free energy change of transforming Ligand A into Ligand B in the solvent.

ΔG₄: The free energy change of transforming Ligand A into Ligand B while bound to the protein.

Because the change in free energy is a state function, the cycle must close (ΔG₁ + ΔG₄ = ΔG₂ + ΔG₃). The relative binding free energy (ΔΔG) is therefore:

ΔΔG = ΔG₂ - ΔG₁ = ΔG₄ - ΔG₃

While the direct calculation of binding (ΔG₁ and ΔG₂) is computationally very difficult, the "alchemical" transformations (ΔG₃ and ΔG₄) are more feasible to simulate. youtube.com

Challenges and Advancements: The primary challenges for FEP are its high computational cost and the complexity of setting up the simulations. mavenrs.comresearchgate.net However, ongoing advancements in algorithms, the power of graphics processing units (GPUs), and the development of more automated workflows are making FEP more accessible and reliable for routine use in drug discovery projects. researchgate.netnih.gov

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and literature, no specific preclinical data regarding the molecular interaction profile of the chemical compound this compound is publicly available.

Extensive searches for experimental results on the enzyme inhibition kinetics, receptor binding assays, and cellular pathway modulation of this compound have yielded no specific findings. While the compound is listed in chemical supplier catalogs, indicating its existence and potential for research use, there is a notable absence of published studies detailing its biological activity.

Research on structurally related quinazoline derivatives has been reported, offering insights into the broader potential of this chemical class. For instance, various substituted quinazolines have been investigated as inhibitors of kinases such as c-Src, Abl, and ROR1, and have been explored for their anti-cancer properties. These studies often involve detailed molecular docking, in vitro enzyme assays, and cellular analyses to elucidate their mechanism of action. However, this body of research does not provide direct information on the specific activities of this compound.

The requested detailed analysis, including data on reversible or irreversible enzyme inhibition, allosteric modulation, competitive receptor binding, and effects on signal transduction pathways, cannot be provided without specific preclinical studies on this particular compound. The scientific community has not yet published research that would populate the detailed framework requested.

Therefore, the creation of an article focusing solely on the "Molecular Interaction Profiling and Mechanistic Elucidation of this compound in Preclinical In Vitro and Cellular Systems" is not feasible at this time due to the lack of foundational research data.

Molecular Interaction Profiling and Mechanistic Elucidation of 4 Chloro 5 Fluoroquinazolin 2 Amine in Preclinical in Vitro and Cellular Systems

Cellular Pathway Modulation and Signal Transduction Investigations

Gene Expression and Protein Level Analysis in Cell Lines (e.g., qRT-PCR, Western Blot)

The cellular activity of 4-Chloro-5-fluoroquinazolin-2-amine and its derivatives is often rooted in their ability to modulate specific signaling pathways, which can be observed through changes in gene and protein expression. For instance, studies on analogous quinoline (B57606) and quinazoline (B50416) derivatives have demonstrated significant effects on key regulatory proteins.

In the context of cancer cell lines, the expression levels of proteins involved in apoptosis, such as the Bcl-2 family, are of particular interest. The ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins like Bax is a critical determinant of cell fate. nih.gov Research on structurally related chloroquinoline-benzimidazole hybrids has shown that these compounds can up-regulate Bax and down-regulate Bcl-2, thereby promoting apoptosis. nih.gov This suggests that this compound could potentially exert similar effects, a hypothesis that would be testable via qRT-PCR to measure mRNA levels of BAX and BCL2, and Western Blot to quantify the respective protein levels.

Furthermore, proteins involved in cell cycle regulation, such as p21, p27, and p53, are often modulated by quinazoline-based compounds. nih.gov The tumor suppressor p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest. nih.gov Analysis of these proteins in cell lines treated with this compound would provide insight into its anti-proliferative mechanisms.

Protein-Protein Interaction Modulations

The modulation of protein-protein interactions (PPIs) is a key mechanism through which small molecules can exert therapeutic effects. nih.govrsc.org PPIs are fundamental to most biological processes, and their dysregulation is often implicated in disease. nih.gov Small molecules can either inhibit or stabilize these interactions. nih.gov

While direct evidence for this compound modulating specific PPIs is still emerging, the quinazoline scaffold is known to be a versatile platform for designing PPI modulators. For example, the interaction between the transcriptional coactivator CBP and β-catenin is a critical PPI in certain cancers. The small molecule ICG-001, which targets this interaction, induces apoptosis in colon cancer cells. nih.gov This highlights the potential for quinazoline derivatives to be developed as modulators of therapeutically relevant PPIs. The structural features of this compound could allow it to fit into binding pockets at the interface of interacting proteins, thereby disrupting or stabilizing the complex.

Apoptosis and Cell Cycle Modulation in Disease Models (In Vitro)

The induction of apoptosis and modulation of the cell cycle are hallmarks of many anti-cancer agents. In vitro studies with related quinazoline and quinoline derivatives provide a strong basis for investigating these effects for this compound.

For example, a novel bisoxazole derivative has been shown to induce G0/G1 phase arrest and subsequent cell death in colon adenocarcinoma cells. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was found to arrest the cell cycle at the G2/M phase and induce apoptosis in colorectal cancer cells. mdpi.com Mechanistic studies on a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative revealed that it induces apoptosis through the activation of caspase-9 and caspase-3, leading to the cleavage of PARP. nih.gov This compound also caused an increase in intracellular calcium levels, which is a known trigger for apoptosis. nih.gov

Given these precedents, it is plausible that this compound could induce apoptosis and cell cycle arrest in relevant disease models. Standard in vitro assays such as flow cytometry with propidium (B1200493) iodide staining could be used to analyze the cell cycle distribution, while assays for caspase activation and annexin (B1180172) V staining would elucidate the induction of apoptosis.

Subcellular Localization Studies of this compound

The subcellular localization of a compound is a critical factor in determining its mechanism of action. For a compound to interact with its molecular target, it must be able to reach the specific cellular compartment where the target resides. While specific subcellular localization studies for this compound are not widely reported, the physicochemical properties of the molecule can provide some clues.

The quinazoline ring system and the presence of an amino group suggest that the compound may accumulate in acidic organelles such as lysosomes. This is a known characteristic of other aminoquinoline-containing compounds like chloroquine, which accumulates in the food vacuole of the malaria parasite. nih.gov The basic amino side chain is crucial for this accumulation. nih.gov The subcellular distribution of this compound could be investigated using techniques such as fluorescence microscopy, if the compound is intrinsically fluorescent or can be tagged with a fluorophore, or through cell fractionation followed by analytical quantification.

Structure-Activity Relationship (SAR) Exploration in Biological Contexts

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

Positional Scanning and Substituent Effects on Biological Activity (In Vitro)

SAR studies on related 4-aminoquinoline (B48711) and quinazoline derivatives have provided valuable insights into the effects of substituents. nih.govnih.govyoutube.com For instance, in a series of 4-aminoquinoline derivatives, the presence of an electron-withdrawing group at the 7-position, such as a chloro group, was found to be essential for high antimalarial activity. nih.govyoutube.com This group is thought to be required for the inhibition of β-hematin formation. nih.gov

In the context of anticancer activity, the nature of the substituent at the 7-position of the quinoline ring has been shown to influence cytotoxicity. nih.gov For example, a 7-chloro substituted dimethyl alkyl aminoquinoline derivative displayed significantly increased cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine. nih.gov However, replacing the chloro group with a fluoro, trifluoromethyl, or methoxy (B1213986) group led to a decrease in cytotoxicity against this cell line. nih.gov Interestingly, the opposite trend was observed in MCF-7 breast cancer cells, where the methoxy-substituted compound was more active than the chloro-substituted one. nih.gov

These findings underscore the importance of both the substituent and the cellular context in determining biological activity. For this compound, the presence of the chloro group at position 4 and the fluoro group at position 5 are expected to significantly influence its biological profile. The electron-withdrawing nature of these halogens can affect the pKa of the molecule and its ability to interact with target proteins.

Compound/ScaffoldPosition of SubstituentSubstituentEffect on Biological Activity (In Vitro)Cell Line
4-Aminoquinoline7ChloroEssential for high antimalarial activityPlasmodium falciparum
Dimethyl alkyl aminoquinoline7ChloroIncreased cytotoxicity (GI50 = 8.73 μM)MDA-MB-468
Dimethyl alkyl aminoquinoline7FluoroDecreased cytotoxicity (GI50 = 11.47 μM)MDA-MB-468
Dimethyl alkyl aminoquinoline7TrifluoromethylDecreased cytotoxicity (GI50 = 12.85 μM)MDA-MB-468
Dimethyl alkyl aminoquinoline7MethoxyDecreased cytotoxicity (GI50 = 14.09 μM)MDA-MB-468
Dimethyl alkyl aminoquinoline7MethoxyMore active than Chloro (GI50 = 12.90 μM)MCF-7
Dimethyl alkyl aminoquinoline7ChloroLess active than Methoxy (GI50 = 36.77 μM)MCF-7

Advanced Analytical Methodologies for Understanding the Mechanistic Behavior of 4 Chloro 5 Fluoroquinazolin 2 Amine

Spectroscopic Techniques for Ligand-Target Interaction Characterization

Spectroscopic methods are indispensable for a detailed understanding of the binding events between a ligand and its biological target. These techniques provide critical data on the kinetics, thermodynamics, and structural aspects of the interaction.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of molecular interactions in real-time. By immobilizing a target protein on a sensor chip, the binding of an analyte, such as 4-Chloro-5-fluoroquinazolin-2-amine, can be monitored by detecting changes in the refractive index at the sensor surface. This allows for the determination of key kinetic parameters: the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ).

While specific SPR data for this compound is not publicly available, the quinazoline (B50416) scaffold is a common feature in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). For related quinazoline-based EGFR inhibitors, SPR has been instrumental in quantifying their binding kinetics and informing structure-activity relationship (SAR) studies. For instance, in the development of macrocyclic quinazoline inhibitors, SPR would be a crucial tool to assess how structural modifications impact the binding and residence time on the EGFR target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These parameters offer deep insights into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

In the context of this compound, ITC would be employed to understand the thermodynamic drivers of its potential binding to a target protein. For example, a favorable enthalpic contribution (negative ΔH) might suggest strong hydrogen bonding and electrostatic interactions, while a favorable entropic contribution (positive ΔS) could indicate the release of ordered solvent molecules upon binding. Although specific ITC data for this compound is not available in the public domain, it is a standard method for characterizing similar small molecule-protein interactions.

Thermodynamic ParameterInformation ProvidedHypothetical Value for Strong Binding
Binding Affinity (Kₐ) Strength of the interaction10⁸ M⁻¹
Stoichiometry (n) Molar ratio of ligand to protein in the complex1.0
Enthalpy Change (ΔH) Heat released or absorbed upon binding-10 kcal/mol
Entropy Change (ΔS) Change in disorder of the system upon binding+5 cal/mol·K

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions (e.g., Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about ligand-protein interactions. One common NMR method is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. By recording NMR spectra of a ¹⁵N-labeled protein upon titration with a ligand like this compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift changes are likely located in or near the binding site. This method is invaluable for mapping the binding interface and can also be used to determine the dissociation constant (Kₑ).

For a compound such as this compound, which contains a fluorine atom, ¹⁹F NMR could also be a powerful tool. The fluorine nucleus is highly sensitive to its local environment, making it an excellent probe for monitoring binding events and conformational changes in the ligand itself upon interaction with a protein.

Mass Spectrometry-Based Proteomics for Target Identification and Validation

A critical step in understanding the mechanism of action of a bioactive compound is the identification of its cellular targets. Mass spectrometry (MS)-based proteomics has emerged as a powerful approach for this purpose. In a typical chemical proteomics workflow, a derivative of the compound of interest, such as this compound, is synthesized with a reactive group or an affinity tag. This "bait" is then used to capture its interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

X-ray Crystallography and Cryo-Electron Microscopy for Co-Crystal Structure Determination

To gain a definitive, high-resolution understanding of how a ligand binds to its target, determining the three-dimensional structure of the ligand-protein complex is essential. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the gold-standard techniques for this purpose. Obtaining a co-crystal structure of this compound bound to its target protein would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and any potential covalent bonds.

This structural information is invaluable for medicinal chemists to guide the rational design of more potent and selective analogs. For example, the structure could reveal opportunities to introduce new functional groups to enhance binding affinity or to modify parts of the molecule to improve its pharmacokinetic properties. While a co-crystal structure for this compound is not currently available in the Protein Data Bank (PDB), this would be a critical step in any drug development program involving this compound.

Fluorescence-Based Assays for Real-Time Mechanistic Monitoring

Fluorescence-based assays offer a sensitive and high-throughput method for studying ligand-binding interactions. These assays can be designed in various formats. For instance, a change in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding can be monitored. Alternatively, a fluorescent probe that competes with the ligand for the same binding site can be used in a displacement assay.

These assays are particularly useful for initial screening campaigns to identify "hit" compounds and for determining binding affinities. For this compound, a fluorescence polarization (FP) assay could be developed, where the small, fluorescently-labeled ligand would tumble rapidly in solution, resulting in low polarization. Upon binding to a larger protein target, the complex would tumble more slowly, leading to an increase in fluorescence polarization. This change can be used to quantify the binding interaction.

Microfluidic Systems for High-Throughput Mechanistic Screening

The evolution of drug discovery and development hinges on the ability to rapidly and efficiently screen vast libraries of chemical entities to identify promising lead compounds and to elucidate their mechanisms of action. Traditional high-throughput screening (HTS) methods, while powerful, often consume large volumes of reagents and test compounds, are costly, and may not fully recapitulate the complex cellular microenvironments. The advent of microfluidic technologies offers a paradigm shift, providing miniaturized platforms that enable precise manipulation of fluids in the nanoliter to picoliter range. nih.gov These systems offer numerous advantages for mechanistic studies, including significantly reduced sample and reagent consumption, faster reaction times, and the ability to create complex and dynamic cellular environments that better mimic physiological conditions. nih.govspandidos-publications.com In the context of understanding the mechanistic behavior of this compound, microfluidic systems present a powerful toolkit for high-throughput screening against a variety of potential biological targets.

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as inhibitors of protein kinases, which are crucial regulators of cellular processes. mdpi.commdpi.com Many quinazoline-based drugs have been developed as anticancer agents that target key kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. spandidos-publications.commdpi.commdpi.com Additionally, quinazolines have been shown to interact with other important cancer-related targets, including dihydrofolate reductase (DHFR), poly(ADP-ribose) polymerase (PARP), and tubulin. nih.gov Given this precedent, a high-throughput mechanistic screening of this compound would logically focus on its potential as a kinase inhibitor, as well as its effects on other known targets of the quinazoline scaffold.

Droplet-Based Microfluidics for Kinase Profiling

Droplet-based microfluidics is an ideal platform for high-throughput kinase profiling of this compound. In this approach, aqueous droplets containing the kinase, substrate, ATP, and the test compound are generated and encapsulated within an immiscible carrier fluid (typically oil). nih.gov These droplets serve as individual, isolated microreactors, allowing for thousands of independent experiments to be performed in rapid succession.

The screening process would involve the co-encapsulation of a specific kinase, a fluorescently-labeled peptide substrate, and varying concentrations of this compound. The kinase reaction is initiated within the droplets, and the extent of substrate phosphorylation can be quantified by a change in fluorescence, often through fluorescence resonance energy transfer (FRET) or other sensitive detection methods. The high-throughput nature of this technique allows for the rapid determination of the half-maximal inhibitory concentration (IC50) of the compound against a large panel of kinases, providing a comprehensive profile of its selectivity and potency.

Table 1: Hypothetical High-Throughput Kinase Profiling of this compound using a Droplet-Based Microfluidic System

Kinase TargetSubstrateDetection MethodThroughput (assays/hour)Hypothetical IC50 (µM)
EGFRFluorescent PeptideFRET>10,0000.85
VEGFR2Fluorescent PeptideFluorescence Polarization>10,0002.5
JAK2Fluorescent PeptideFRET>10,00015.2
SRCFluorescent PeptideFluorescence Polarization>10,000>50
CDK2Fluorescent PeptideFRET>10,000>50

The data presented in Table 1 is illustrative of the type of information that could be generated. In this hypothetical scenario, this compound shows potent and selective inhibition of EGFR over other kinases, suggesting a specific mechanism of action.

Perfusion-Based Microfluidics for Cell-Based Assays

To move beyond purified enzyme assays and understand the effects of this compound in a more biologically relevant context, perfusion-based microfluidic systems are employed. These devices contain microchambers or channels where cells can be cultured in a continuous flow of media, creating a more in-vivo-like microenvironment. nih.gov This setup allows for the long-term exposure of cells to the compound and the analysis of downstream cellular events.

For mechanistic screening, cancer cell lines with known dependencies on specific signaling pathways (e.g., EGFR-dependent non-small cell lung cancer lines) would be cultured within the microfluidic chip. A concentration gradient of this compound can be generated across the cell culture chambers, allowing for the simultaneous assessment of dose-dependent effects. nih.gov The mechanistic readout could involve on-chip immunofluorescence staining to probe the phosphorylation status of key signaling proteins downstream of the target kinase.

Table 2: Hypothetical Mechanistic Analysis in an EGFR-Dependent Cell Line using a Perfusion-Based Microfluidic System

ParameterConditionReadoutObservation
Cell LineA549 (NSCLC)On-chip Immunofluorescence
Control (no compound)p-EGFR (Y1068) StainingHigh
1 µM this compoundp-EGFR (Y1068) StainingLow
Control (no compound)p-AKT (S473) StainingHigh
1 µM this compoundp-AKT (S473) StainingLow
Control (no compound)Cell Proliferation (Live/Dead Staining)High
1 µM this compoundCell Proliferation (Live/Dead Staining)Low

The hypothetical results in Table 2 would indicate that this compound effectively inhibits the phosphorylation of EGFR and its downstream effector AKT in a cellular context, leading to a reduction in cell proliferation. This provides crucial mechanistic evidence that complements the in-vitro kinase profiling data.

By leveraging the unique capabilities of microfluidic systems, a comprehensive and high-throughput mechanistic investigation of this compound can be achieved with a fraction of the resources required by traditional methods. These advanced analytical methodologies are instrumental in accelerating the identification and characterization of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoroquinazolin-2-amine, and how can reaction conditions be optimized?

The synthesis of quinazolin-2-amine derivatives typically involves cyclization or nucleophilic substitution reactions. For example, intermediates like 4-chloro-5-fluoroquinazoline can react with ammonia or protected amines under reflux conditions. Key reagents include POCl₃ for chlorination (e.g., converting hydroxyl to chloro groups) and morpholine derivatives for introducing amine functionalities . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (3–12 hours) to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization (using DMSO/water mixtures) is critical .

Q. How should researchers characterize the structural integrity of this compound?

Characterization requires a multi-technique approach:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro at C4, fluoro at C5) and amine proton signals (~δ 6.5–7.5 ppm).
    • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl/C-F bonds (700–800 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ = 212.6 g/mol).
  • X-ray Crystallography : Resolve bond angles and crystal packing for derivatives (e.g., single-crystal studies with R factor ≤ 0.055) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Employ broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR strategies include:

  • Substituent Modification : Replace the chloro group with bromo or methoxy to assess electronic effects on receptor binding .
  • Amine Functionalization : Introduce alkyl or aryl groups (e.g., morpholinylpropyl) to enhance solubility or target affinity .
  • Bioisosteric Replacement : Swap the fluorine atom with trifluoromethyl or cyano groups to modulate metabolic stability .
    Validation involves in vitro dose-response assays and molecular docking to predict binding modes (e.g., using AutoDock Vina) .

Q. What computational methods are effective for predicting the pharmacological profile of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein-ligand stability over 100 ns trajectories) .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP ≈ 2.5) and cytochrome P450 interactions .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or compound impurities. Mitigation strategies include:

  • Orthogonal Validation : Replicate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .
  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) .
  • Meta-Analysis : Compare data across published studies (e.g., conflicting IC₅₀ values in cancer models) to identify confounding factors (e.g., cell line heterogeneity) .

Q. What strategies improve the compound’s selectivity for therapeutic targets?

  • Scaffold Hopping : Design hybrid molecules by fusing quinazoline with thiadiazole or benzoxazole moieties .
  • Prodrug Approaches : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
  • Polypharmacology Screening : Profile off-target effects using kinase panels (e.g., DiscoverX KINOMEscan) .

Methodological Considerations

Q. What analytical techniques resolve challenges in quantifying trace impurities?

  • HPLC-MS : Use C18 columns (ACN/water gradients) to separate byproducts (e.g., des-chloro analogues) .
  • GC-FID : Detect volatile impurities (e.g., residual solvents) with detection limits ≤ 0.1% .

Q. How can researchers design robust dose-response experiments?

  • Nonlinear Regression Models : Fit data to sigmoidal curves (Hill slopes >1 indicate cooperative binding) .
  • Positive Controls : Include reference inhibitors (e.g., Erlotinib for EGFR studies) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-fluoroquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoroquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.